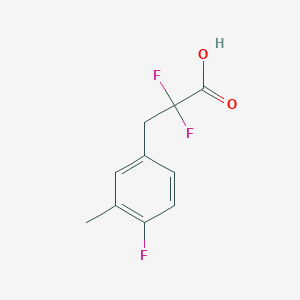

2,2-Difluoro-3-(4-fluoro-3-methylphenyl)propanoic acid

Description

2,2-Difluoro-3-(4-fluoro-3-methylphenyl)propanoic acid is a fluorinated propanoic acid derivative characterized by a difluoro substitution at the C2 position and a 4-fluoro-3-methylphenyl group at C3. The compound’s molecular formula is inferred as C₁₀H₉F₃O₂ (based on and ), with a molecular weight of approximately 222.17 g/mol. The presence of fluorine atoms enhances metabolic stability and electronegativity, while the methyl group on the aromatic ring may influence steric interactions and lipophilicity .

Properties

IUPAC Name |

2,2-difluoro-3-(4-fluoro-3-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-4-7(2-3-8(6)11)5-10(12,13)9(14)15/h2-4H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWJTLSCKGKIOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C(=O)O)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-(4-fluoro-3-methylphenyl)propanoic acid typically involves the introduction of fluorine atoms into the aromatic ring and the propanoic acid moiety. One common method is the fluorination of a suitable precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-3-(4-fluoro-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

Chemistry: In chemistry, 2,2-Difluoro-3-(4-fluoro-3-methylphenyl)propanoic acid is used as a building block for the synthesis of more complex fluorinated compounds

Biology: In biological research, this compound is studied for its potential as a fluorinated probe in biochemical assays. The presence of fluorine atoms can influence the compound’s interaction with biological molecules, making it useful for studying enzyme mechanisms and protein-ligand interactions.

Medicine: In medicine, fluorinated compounds like this compound are investigated for their potential as pharmaceutical agents. Fluorine atoms can improve the metabolic stability and bioavailability of drug candidates, leading to more effective treatments.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings. Its chemical properties make it suitable for applications requiring high thermal and chemical resistance.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(4-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

2,2-Difluoro-3-(4-fluorophenyl)propanoic acid (CAS 1557203-10-7, C₉H₇F₃O₂, MW 204.15 g/mol)

- Key Difference : Lacks the 3-methyl group on the phenyl ring.

- Lower molecular weight may enhance solubility .

3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid (CAS 1017330-08-3, C₁₃H₁₃FO₂, MW 222.25 g/mol)

- Key Difference : Cyclopropyl group replaces the difluoro substitution at C2.

- Impact : Cyclopropane’s ring strain increases reactivity, while reduced fluorine content lowers electronegativity. This may alter metabolic pathways and target affinity .

(3R)-3-Amino-2,2-difluoro-3-(4-hydroxyphenyl)propanoic acid ()

- Key Difference: Amino and hydroxyl groups replace the methyl and fluorine on the phenyl ring.

- The amino group may facilitate covalent interactions with enzymes, as seen in MIO-dependent enzymatic studies .

2,2-Difluoro-3-(2-methyl-1H-indol-3-yl)propanoic acid (CID 116838256, C₁₂H₁₁F₂NO₂, MW 239.22 g/mol)

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| Target Compound | C₁₀H₉F₃O₂ | ~222.17 | 2,2-difluoro, 4-fluoro-3-methylphenyl | ~2.5 |

| 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid | C₉H₇F₃O₂ | 204.15 | 2,2-difluoro, 4-fluorophenyl | ~2.1 |

| 3-Cyclopropyl analog | C₁₃H₁₃FO₂ | 222.25 | Cyclopropyl, 4-fluoro-3-methylphenyl | ~3.0 |

| Indole derivative | C₁₂H₁₁F₂NO₂ | 239.22 | 2-methylindole, 2,2-difluoro | ~2.8 |

*LogP estimates based on substituent contributions: Fluorine (-0.2 per F), methyl (+0.5), cyclopropyl (+0.8), indole (+1.0).

- Acidity: Difluoro substitution at C2 increases the carboxylic acid’s acidity (lower pKa) compared to non-fluorinated analogs, enhancing ionization at physiological pH .

Biological Activity

2,2-Difluoro-3-(4-fluoro-3-methylphenyl)propanoic acid is a fluorinated organic compound with the molecular formula C₁₀H₉F₃O₂ and a molecular weight of 218.17 g/mol. This compound features two fluorine atoms at the 2-position and a fluorine atom at the 4-position of the phenyl ring, along with a methyl group at the 3-position. Its unique structure contributes to its potential biological activity and applications in various fields, including medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound's ability to form hydrogen bonds and electrostatic interactions, which can significantly influence its activity and efficacy in biochemical assays .

Pharmacological Potential

Research indicates that fluorinated compounds like this one often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. This characteristic makes them valuable candidates for pharmaceutical development. The compound is under investigation for its potential roles in:

- Enzyme Inhibition : The introduction of fluorine can enhance binding affinity to target enzymes, potentially leading to more effective inhibitors.

- Drug Development : Its unique structure may contribute to the development of new therapeutic agents with enhanced properties .

Case Studies and Research Findings

- Enzyme Interaction Studies : In studies focusing on enzyme mechanisms, this compound has been utilized as a probe to investigate protein-ligand interactions. The fluorine atoms play a critical role in stabilizing the binding interactions within the active site of enzymes, thereby influencing their catalytic activities .

- Pharmaceutical Applications : A review of FDA-approved drugs containing trifluoromethyl groups highlights that such modifications can significantly enhance drug potency. For example, compounds with similar structural motifs have shown increased inhibitory effects on serotonin uptake, suggesting that this compound may also possess similar pharmacological properties .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other fluorinated compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid | Similar fluorination pattern | Moderate enzyme inhibition |

| 2,2-Difluoro-3-(3-methylphenyl)propanoic acid | Different methyl group position | Variable activity |

| 2,2-Difluoro-3-(4-methylphenyl)propanoic acid | Variation in methyl group location | Enhanced binding affinity |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2,2-difluoro-3-(4-fluoro-3-methylphenyl)propanoic acid, and how are intermediates purified?

- Answer : Synthesis typically involves fluorination of a pre-functionalized phenylpropanoic acid precursor. For example, a multi-step approach may include:

- Step 1 : Introduction of fluorine atoms via electrophilic fluorination or halogen exchange (e.g., using DAST or Deoxo-Fluor reagents) .

- Step 2 : Coupling the fluorinated phenyl group to a propanoic acid backbone via Suzuki-Miyaura cross-coupling or nucleophilic substitution .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures ensures high purity. Advanced intermediates are validated by to confirm fluorination efficiency .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Answer : Key methods include:

- Nuclear Magnetic Resonance (NMR) : , , and resolve fluorine environments and confirm substitution patterns (e.g., distinguishing 2,2-difluoro vs. monofluoro by splitting patterns) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection verify purity (>98%) and monitor degradation products .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M-H] ion at m/z 246.04) .

Q. What are the primary biological or chemical applications explored for fluorinated propanoic acid derivatives?

- Answer : These compounds are studied as:

- Enzyme Inhibitors : Fluorine’s electronegativity enhances binding to catalytic sites (e.g., cyclooxygenase or proteases). Activity is assessed via fluorescence-based assays or SPR .

- Metabolic Probes : -labeled analogs are used in PET imaging to track biodistribution .

- Building Blocks : For synthesizing fluorinated peptides or metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

- Answer : Quantum mechanical methods (e.g., DFT) predict reaction pathways and transition states:

- Reaction Design : Tools like the ICReDD platform combine quantum calculations with machine learning to screen solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd/C) for coupling steps .

- Energy Barriers : Calculations identify fluorination bottlenecks (e.g., steric hindrance from the 3-methyl group), guiding reagent selection (e.g., bulkier fluorinating agents) .

Q. How does stereochemistry influence the biological activity of fluorinated propanoic acid derivatives?

- Answer :

- Enantioselective Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) yield enantiopure forms. The (R)-configuration often shows higher receptor affinity due to spatial alignment with binding pockets .

- Activity Validation : Chiral HPLC separates enantiomers, while in vitro assays (e.g., IC measurements) quantify potency differences. For example, (R)-enantiomers may exhibit 10-fold lower IC values than (S) in kinase inhibition .

Q. How should researchers address contradictory data on fluorinated compounds’ stability under varying pH conditions?

- Answer :

- Controlled Degradation Studies : Incubate the compound at pH 2–10 (37°C, 24 hrs) and analyze degradation products via LC-MS. For example, defluorination at acidic pH generates 3-(4-fluoro-3-methylphenyl)propanoic acid, detectable by loss of m/z 44 .

- Comparative Kinetic Analysis : Use Arrhenius plots to model degradation rates and identify pH-dependent stability thresholds (e.g., t > 6 months at pH 7.4) .

Q. What experimental strategies elucidate the mechanism of action in drug-design studies?

- Answer :

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., COX-2) to visualize fluorine-protein interactions (e.g., C-F···H-N hydrogen bonds) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to compare fluorinated vs. non-fluorated analogs .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions to optimize fluorine placement for enhanced binding .

Q. What methodologies assess the thermodynamic stability of fluorinated propanoic acids in solid-state formulations?

- Answer :

- Differential Scanning Calorimetry (DSC) : Measure melting points and polymorph transitions (e.g., α → β phase shifts at 120°C) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition onset temperatures (e.g., >200°C indicates high thermal stability) .

- Hygroscopicity Testing : Expose the compound to 40–80% relative humidity; fluorinated analogs typically show lower moisture uptake (<1% w/w) due to hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.